molecular formula C18H28N2O B2653672 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one CAS No. 1008050-64-3

2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one

Cat. No. B2653672
M. Wt: 288.435
InChI Key: QXJZZICYZZKPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.32 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one” consists of a benzyl group attached to the 4th carbon of a piperidine ring. The nitrogen of the piperidine ring is further connected to a carbon atom, which is part of a ketone group and an amino group .

Scientific Research Applications

Fluorescent and Colorimetric pH Probe Development

A study by (R. Diana et al., 2020) discusses the synthesis of a new fluorescent and colorimetric pH probe, which incorporates a structure similar to 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one. This probe is useful for monitoring acidic and alkaline solutions, offering potential as a real-time pH sensor for intracellular pH imaging.

Pentanol Isomer Synthesis in Engineered Microorganisms

(A. Cann & J. Liao, 2009) explored the synthesis of pentanol isomers, including compounds structurally related to 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one, in engineered microorganisms. This research holds promise for biofuel applications and advancements in metabolic engineering.

Conversion of D-penicillamine into DL-2-methylpenicillamine

Research by (S. Al-Zaidi et al., 1983) involved converting D-penicillamine into DL-2-methylpenicillamine using chemistry related to the compound . This process is significant in the development of pharmaceutical intermediates and synthetic chemistry.

Novel Carboranyl Amino Acids and Peptides

A study by (A. Varadarajan & M. Hawthorne, 1991) introduced new amino acid derivatives incorporating structures similar to 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one. These derivatives were used in antibody modification and neutron-capture studies, indicating potential applications in cancer research.

Copolymeric Systems for Ultraviolet-Curable Pigmented Coatings

(L. Angiolini et al., 1997) researched copolymers with side-chain moieties structurally akin to the compound , assessing their utility in ultraviolet-curable pigmented coatings. This study contributes to the field of materials science and coating technologies.

Influence of Different N‑Benzoyl Derivatives of Isoleucine on Electrochemical Properties

In a study by (E. Kowsari et al., 2018), N‑benzoyl derivatives of isoleucine, structurally related to the compound , were synthesized to enhance the electrochemical properties of conductive polymer electroactive films. This research holds importance in energy storage materials and electrochemistry.

DNA Cleavage by Antitumor Agents

(J. Daniels & K. Gates, 1996) studied the DNA cleavage mechanism of antitumor agents structurally related to 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one. This research contributes to understanding the molecular mechanisms of cancer drugs.

Safety And Hazards

The safety data sheet for “2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one” indicates that it may be hazardous. The compound has a GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

2-amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-3-14(2)17(19)18(21)20-11-9-16(10-12-20)13-15-7-5-4-6-8-15/h4-8,14,16-17H,3,9-13,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJZZICYZZKPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.